molecular formula C20H30OP+ B1600456 Di-1-adamantylphosphine oxide CAS No. 131266-79-0

Di-1-adamantylphosphine oxide

Cat. No. B1600456
M. Wt: 317.4 g/mol
InChI Key: YTLFFIFRPOHQPT-UHFFFAOYSA-N
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Description

Di-1-adamantylphosphine oxide, also known as Bis(adamant-1-yl)phosphine or Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine, is a chemical compound with the empirical formula C20H31P . It has a molecular weight of 302.43 .


Molecular Structure Analysis

The molecular structure of Di-1-adamantylphosphine oxide is complex due to the presence of the adamantyl groups . The compound is a stable tautomer of di(1-adamantyl)phosphinous acid .


Chemical Reactions Analysis

Di-1-adamantylphosphine oxide has been used to synthesize new PA-Ad-coordinated complexes, which are effective precatalysts for the Suzuki reaction of aryl chlorides . The reduction of Pd(II) in these complexes by arylboronic acid was examined, and the ideal Pd-to-PA ratio in the Suzuki reaction was found to be 1:1 .


Physical And Chemical Properties Analysis

Di-1-adamantylphosphine oxide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air due to its sensitivity . The compound is white in color and is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Di-1-adamantylphosphine oxide has been synthesized through various methods, including the reduction of phosphine derivatives and reactions with elements like sulfur and selenium. This compound is known to form secondary phosphine oxides, sulfides, and selenides (Goerlich & Schmutzler, 1993).

Catalysis and Organic Synthesis

  • It plays a role in catalytic processes. For instance, a diiron propane-1,3-dithiolate complex containing di-1-adamantylphosphine has shown moderate fungicidal activity against various pathogens (Yan et al., 2021).
  • In another instance, a pincer-ligated iridium catalyst containing di-1-adamantylphosphine was synthesized for alkane dehydrogenation, demonstrating high stability and effectiveness (Punji, Emge, & Goldman, 2010).

Material Science and Chemistry

  • Di-1-adamantylphosphine oxide derivatives have been used in the synthesis and characterization of various novel compounds and materials. This includes the creation of bulky three-hindered quadrant bisphosphine ligands for asymmetric hydrogenation of alkenes (Sawatsugawa et al., 2019).
  • It is also employed in the synthesis of polyimides, offering properties like high thermal stability and low dielectric constants, suitable for high-performance materials (Kwak, Yeon, & Yoon, 2006).

Safety And Hazards

Di-1-adamantylphosphine oxide is toxic if swallowed, inhaled, or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

bis(1-adamantyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLFFIFRPOHQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460678
Record name di-1-adamantylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-1-adamantylphosphine oxide

CAS RN

131266-79-0
Record name di-1-adamantylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-1-adamantylphosphine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JR Goerlich, V Plack, R Schmutzler - Journal of fluorine chemistry, 1996 - Elsevier
While the secondary phosphines (1-Ad) 2 PH (1) (l-Ad = adamantyl) and Trt(Ph)PH (2) (Trt = triphenylmethyl) reacted readily with trifluoroacetic anhydride (TFAA) to give the …
Number of citations: 10 www.sciencedirect.com
JR Goerlich, R Schmutzler - … , Sulfur, and Silicon and the Related …, 1993 - Taylor & Francis
Di-1-adamantylphosphine 1 was synthesized by reduction of (1-Ad) 2 P(:O)Cl with LiAlH 4 or HSiCl 3 . The reaction of 1 with H 2 O 2 , elemental sulfur and selenium afforded the …
Number of citations: 3 www.tandfonline.com
JR Goerlich, R Schmutzler - … , Sulfur, and Silicon and the Related …, 1995 - Taylor & Francis
… Despite the bulky 1-adamantyl groups at the phosphorus atom, it reacts readily with water to give di-1-adamantylphosphine oxide 4. …
Number of citations: 59 www.tandfonline.com
AS Ionkin, WJ Marshall - Journal of organometallic chemistry, 2004 - Elsevier
… The synthetic protocol involves di-1-adamantylphosphine oxide 13/Pd 2 dba 3 and di-tert-butyl-… To our knowledge, di-1-adamantylphosphine oxide (13) [5] and di-tert-butyl-…
Number of citations: 30 www.sciencedirect.com
AS Ionkin, WJ Marshall - Journal of Organometallic Chemistry, 2012 - osti.gov
… The di-1-adamantylphosphine oxide Ad{sub 2}P(O)H (13) and di-tert-butyl-trimethylsilylanylmethylphosphine tert-Bu{sub 2}P-CH{sub 2}-SiMe{sub 3} (14) were used for the first time as …
Number of citations: 0 www.osti.gov
S Tewari, MN Mungalpara, S Patel, GJ Rowlands - RSC advances, 2022 - pubs.rsc.org
… More complex derivatives required the di-1-adamantylphosphine oxide (Ad 2 SPO) otherwise returned unreacted starting material (see below). …
Number of citations: 1 pubs.rsc.org
E Detmar, V Müller, D Zell… - Beilstein Journal of …, 2018 - beilstein-journals.org
… The C–H-rich di-1-adamantylphosphine oxide – a typical dispersion element – was experimentally found to be an excellent preligand for ruthenium- and palladium-catalyzed C–H …
Number of citations: 19 www.beilstein-journals.org
MA Gunawan, D Poinsot, B Domenichini… - Chemistry of Organo …, 2014 - Wiley Online Library
… chloride 116 [96], which gives access to the organophosphorus compounds di-1-adamantylphosphine 117, di-1-adamantylchlorophosphine 118, and di-1adamantylphosphine oxide …
Number of citations: 2 onlinelibrary.wiley.com
MAE Gunawan - 2015 - geb.uni-giessen.de
… acid chloride 116,96 which gives access to the organophosphorus compounds di-1-adamantylphosphine 117, di-1adamantylchlorophosphine 118, and di-1-adamantylphosphine oxide …
Number of citations: 4 geb.uni-giessen.de

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